(Pentacarbonylrhenio)(triphenylphosphine)gold

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

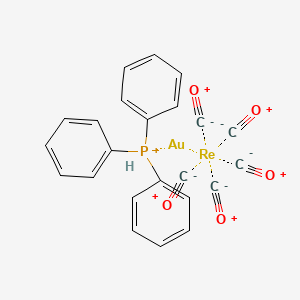

(Pentacarbonylrhenio)(triphenylphosphine)gold is a coordination compound that features a gold atom coordinated to a triphenylphosphine ligand and a rhenium atom coordinated to five carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pentacarbonylrhenio)(triphenylphosphine)gold typically involves the reaction of chloro(triphenylphosphine)gold(I) with pentacarbonylrhenium(I) chloride. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or diethyl ether. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Pentacarbonylrhenio)(triphenylphosphine)gold can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to form lower oxidation state species.

Substitution: Ligands such as triphenylphosphine or carbonyl groups can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or toluene, under inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield rhenium(VII) species, while substitution reactions can produce a variety of gold and rhenium complexes with different ligands .

Scientific Research Applications

(Pentacarbonylrhenio)(triphenylphosphine)gold has several scientific research applications, including:

Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbonylation reactions.

Medicine: Research is ongoing into its potential use in cancer therapy due to its cytotoxic properties.

Industry: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of (Pentacarbonylrhenio)(triphenylphosphine)gold involves its interaction with biological molecules and catalytic sites. In biological systems, the compound can inhibit enzymes such as thioredoxin reductase, leading to the generation of reactive oxygen species and disruption of cellular redox balance . In catalytic applications, the compound facilitates various chemical transformations through its ability to coordinate and activate substrates .

Comparison with Similar Compounds

Similar Compounds

Chloro(triphenylphosphine)gold(I): Similar in structure but lacks the rhenium component.

Pentacarbonylrhenium(I) chloride: Contains rhenium and carbonyl groups but lacks the gold and triphenylphosphine components.

Triphenylphosphine gold(I) derivatives: Similar in having gold and triphenylphosphine but differ in other ligands.

Uniqueness

(Pentacarbonylrhenio)(triphenylphosphine)gold is unique due to the combination of gold, rhenium, triphenylphosphine, and carbonyl ligands in a single molecule. This combination imparts unique electronic and structural properties, making it valuable for specific catalytic and biological applications .

Biological Activity

The compound (Pentacarbonylrhenio)(triphenylphosphine)gold is a coordination complex that combines rhenium and gold with triphenylphosphine as a ligand. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Composition and Structure

The structure of this compound can be represented as follows:

- Re : Rhenium

- CO : Carbon monoxide ligands

- Au : Gold

- PPh₃ : Triphenylphosphine

This complex exhibits unique properties due to the synergistic effects of its metal centers and ligands.

Biological Activity Overview

Research indicates that gold(I) complexes, including those with triphenylphosphine, exhibit significant cytotoxicity against various cancer cell lines and possess anti-inflammatory properties. The biological activity of this compound has been evaluated through several studies focusing on its mechanisms of action.

Cytotoxic Effects

In vitro studies have shown that gold complexes can induce apoptosis in cancer cells. For instance, a study involving gold(I)-triphenylphosphine complexes demonstrated their ability to inhibit the growth of human cancer cell lines such as MCF7 and A549. The mechanism involves the modulation of cellular signaling pathways, particularly those related to cell cycle regulation and apoptosis.

Anti-Inflammatory Properties

Gold(I) complexes have also been studied for their anti-inflammatory effects. The ability to modulate pro-inflammatory cytokines such as TNF-α and IL-1β has been documented in macrophage models. For example, this compound demonstrated a reduction in cytokine secretion in lipopolysaccharide (LPS)-stimulated THP-1 cells.

The biological activity of this compound is primarily attributed to its interaction with sulfur-containing biomolecules, such as glutathione and cysteine. These interactions can lead to the modulation of redox states within cells, influencing both cytotoxicity and anti-inflammatory responses.

Case Studies

- Cytotoxicity in Cancer Models : In a study examining various gold(I) complexes, it was found that those containing triphenylphosphine exhibited enhanced cytotoxic effects compared to other ligands, suggesting a structure-activity relationship that warrants further investigation.

- Anti-inflammatory Activity : Another study focused on the anti-inflammatory properties of gold complexes showed that treatment with this compound resulted in significant decreases in inflammatory markers in murine models, indicating potential therapeutic applications in inflammatory diseases.

Properties

Molecular Formula |

C23H16AuO5PRe+ |

|---|---|

Molecular Weight |

786.5 g/mol |

IUPAC Name |

carbon monoxide;gold;rhenium;triphenylphosphanium |

InChI |

InChI=1S/C18H15P.5CO.Au.Re/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;5*1-2;;/h1-15H;;;;;;;/p+1 |

InChI Key |

JSXBWWHQBKPHGZ-UHFFFAOYSA-O |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Re].[Au] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.